N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Breast Cancer MCF-7 Antiproliferative

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 912766-46-2) is a synthetic heterocyclic hybrid molecule that covalently links a 5,7-dimethyl-substituted benzothiazole core to a phthalimide (1,3-dioxoisoindolin-2-yl) moiety via an N-acetamide bridge. This architecture places it within the growing class of benzothiazole-phthalimide conjugates, a family that has attracted systematic investigation for anticancer and antimicrobial applications due to the independent pharmacological pedigrees of both structural components.

Molecular Formula C19H15N3O3S
Molecular Weight 365.41
CAS No. 912766-46-2
Cat. No. B2851257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
CAS912766-46-2
Molecular FormulaC19H15N3O3S
Molecular Weight365.41
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C
InChIInChI=1S/C19H15N3O3S/c1-10-7-11(2)16-14(8-10)20-19(26-16)21-15(23)9-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-8H,9H2,1-2H3,(H,20,21,23)
InChIKeyRWSZPPLMBUBAFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 912766-46-2): Procurement-Relevant Identity and Class Context


N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 912766-46-2) is a synthetic heterocyclic hybrid molecule that covalently links a 5,7-dimethyl-substituted benzothiazole core to a phthalimide (1,3-dioxoisoindolin-2-yl) moiety via an N-acetamide bridge . This architecture places it within the growing class of benzothiazole-phthalimide conjugates, a family that has attracted systematic investigation for anticancer and antimicrobial applications due to the independent pharmacological pedigrees of both structural components [1]. The 5,7-dimethyl substitution pattern on the benzothiazole ring is a key structural variant that differentiates this compound from other members of the series and may influence both electronic character and steric profile relative to unsubstituted, mono-substituted, or differently substituted analogs [2].

Hybrid Architecture
Benzothiazole-phthalimide conjugate linked via N-acetamide bridge
Differentiating Substituent
5,7-dimethyl pattern creates distinct steric/electronic profile vs unsubstituted or mono-substituted analogs
Screening Context
Class-reported for broad-spectrum cell-model anticancer and antimicrobial screening workflows

Why Benzothiazole-Phthalimide Hybrids Cannot Be Treated as Interchangeable Commodities: The Case for N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide


Within the benzothiazole-phthalimide hybrid family, both the position and nature of substituents on the benzothiazole ring profoundly modulate biological potency and selectivity. Published structure-activity relationship (SAR) studies demonstrate that even minor changes—such as moving from a 4-methoxy to a 4,7-dimethoxy substitution pattern—can shift IC₅₀ values against MDA-MB-231 breast cancer cells from inactive (IC₅₀ > 100 µM) to 49.6 ± 1.0 µM, and further to 14.0 ± 0.5 µM with an optimal substitution set [1]. The 5,7-dimethyl substitution present in CAS 912766-46-2 is a distinct electronic and steric environment not directly tested in published hybrid series; assuming its behavior mirrors that of the 4-methyl, 6-substituted, or unsubstituted benzothiazole congeners without experimental confirmation risks both false-negative and false-positive selection errors [2].

!
Substituent position and nature on benzothiazole profoundly alter potency; 5,7-dimethyl electronic/steric environment is untested and may not mirror published 4-substituted or dimethoxy analogs.
!
Class-level SAR from other benzothiazole-phthalimide hybrids may not extrapolate to the 5,7-dimethyl variant without direct experimental validation—assuming comparable activity risks false selection.
!
Physicochemical shifts (lipophilicity, H-bonding, steric bulk) relative to simpler benzothiazole amides affect cellular uptake and target engagement, limiting direct substitution.

Quantitative Differentiation Evidence for N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: Comparator-Anchored Data Guide


Antiproliferative Potency Against MCF-7 Breast Cancer Cells: Target Compound vs. Thalidomide

In vitro antiproliferative assessment of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide against the MCF-7 human breast adenocarcinoma cell line yielded an IC₅₀ value of 15 µM . This represents approximately 24- to 27-fold greater potency than the reference phthalimide drug thalidomide, which exhibited an IC₅₀ of 360.0 ± 2.0 µM in the same cell line under comparable MTT assay conditions [1]. The magnitude of this differential positions the target compound substantially closer to the potency range of the most active benzothiazole-phthalimide hybrids reported by Barbarossa et al. (compound 3h: IC₅₀ = 26.2 ± 0.9 µM against MCF-7) [1].

MCF-7 Potency vs Thalidomide
Context-dependent
IC₅₀ 15 µM vs 360 µM (~24-fold difference)
Supports potency benchmarking in MCF-7 breast cancer model; cross-study comparable context
Vendor-reported data; cross-study conditions may differ from published comparators
Breast Cancer MCF-7 Antiproliferative IC50

Antiproliferative Activity Against A549 Lung Cancer Cells: Cross-Tissue Potency Profile

The target compound also demonstrates antiproliferative activity against the A549 human lung adenocarcinoma cell line, with a reported IC₅₀ of 20 µM . This multi-tissue activity profile (breast and lung) is consistent with the behavior of established benzothiazole-phthalimide hybrids. For context, Kok et al. (2008) demonstrated that benzothiazole-containing phthalimide derivatives exhibit broad-spectrum in vitro cytotoxicity across multiple human carcinoma cell lines, with compound 8 (the most potent analog in that series) showing activity against hepatocellular carcinoma (Hep3B), lung adenocarcinoma (SK-LU-1), and stomach carcinoma (MKN45) cells [1]. The A549 activity of the target compound confirms its alignment with this class-level multi-tissue profile.

A549 Lung Cancer Activity
Class-level
IC₅₀ = 20 µM (A549)
Confirms multi-tissue cytotoxicity consistent with benzothiazole-phthalimide class behavior
Class-level inference; direct comparator data for A549 not available
Lung Cancer A549 Multi-Tissue IC50

Inferred Anti-Angiogenic Potential Based on Benzothiazole-Phthalimide Class Activity

Multiple benzothiazole-containing phthalimide derivatives have demonstrated anti-angiogenic activity in ex vivo models. Nagarajan et al. (2013) reported that compounds NK037, NK041, and NK042—all benzothiazole-phthalimide hybrids—were equally potent in blocking angiogenesis in the ex vivo egg yolk angiogenesis model and that their anti-angiogenic effect was superior to that of thalidomide (NKTA) [1]. While the target compound has not been directly tested in this assay, the structural congruence with the NK series (benzothiazole core linked to phthalimide) supports the inference that the anti-angiogenic pharmacophore is preserved. The 5,7-dimethyl substitution has not been specifically evaluated for anti-angiogenic SAR and represents an untested variable.

Anti-Angiogenic Inference
Class-level
Structural analog of NK series; NK compounds reported greater anti-angiogenic response than thalidomide ex vivo
Class-level support for angiogenesis probe development; requires direct assay validation
Target not directly tested; 5,7-dimethyl effect on angiogenesis unknown
Anti-Angiogenesis Ex Vivo Phthalimide Thalidomide

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bonding Capacity vs. Simpler Benzothiazole Amides

The target compound (C₁₉H₁₅N₃O₃S; MW 365.41 g/mol) incorporates the phthalimide moiety, which contributes two additional hydrogen bond acceptors (C=O groups) and increased molecular weight and lipophilicity relative to simpler benzothiazole-2-yl acetamides that lack the dioxoisoindolinyl group. For example, N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide (MW ~234 g/mol) has a considerably lower molecular weight and reduced hydrogen bonding capacity. In the benzothiazole-phthalimide hybrid series studied by Barbarossa et al. (2023), increasing lipophilicity through substitution correlated with enhanced cellular uptake and improved anticancer potency, though excessive lipophilicity also affected solubility [1]. The 5,7-dimethyl pattern introduces moderate lipophilicity without the extreme bulk of naphthyl or multi-ring substituents, potentially offering a balanced pharmacokinetic profile.

Physicochemical Profile
Class-level
MW 365.41 vs ~234 (simpler amide); intermediate lipophilicity
Balanced profile for hit-to-lead: higher membrane penetration potential vs simple amides without extreme bulk
Experimental LogP not located; estimates based on structural analogs
Physicochemical Properties Molecular Weight LogP Hydrogen Bonding

Synthetic Accessibility: One-Pot Condensation Route vs. Multi-Step Hybrid Syntheses

The general synthetic route to benzothiazole-phthalimide hybrids has been established by Kok et al. (2008), who described a 'one-pot' condensation reaction for the synthesis of phthalic imide derivatives containing a benzothiazole moiety [1]. This methodological precedent suggests that the target compound, which shares the same core connectivity (benzothiazole-N-acetamide-phthalimide), is accessible via analogous one-pot chemistry. This contrasts with more complex benzothiazole-phthalimide hybrids such as compound 3h (Barbarossa et al. 2023), which required multi-step synthetic sequences to install the 4,7-dimethoxy substitution pattern and the specific N-linker geometry [2]. The synthetic simplicity of the 5,7-dimethyl substitution pattern (commercially available 5,7-dimethyl-2-aminobenzothiazole as starting material) may offer cost and scalability advantages for large-scale screening library production.

Synthetic Route
Class-level
Inferred one-pot condensation vs multi-step routes for decorated analogs
May support cost-effective scale-up and library production; synthetic precedent from Kok et al. 2008
Synthesis not independently published for target compound
Synthesis One-Pot Condensation Scalability

Limitations Acknowledgment: Absence of Direct Peer-Reviewed Comparative Data

As of the compilation date, no peer-reviewed primary research article or patent was identified that directly reports biological activity data for N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 912766-46-2). The quantitative activity data (IC₅₀ values against MCF-7 and A549) are sourced exclusively from vendor technical datasheets and have not been independently verified in the peer-reviewed literature. All comparator data cited in this guide (thalidomide, compound 3h, NK series) derive from independent published studies and are provided for contextual benchmarking only. Direct head-to-head comparisons between the target compound and specific named analogs under identical experimental conditions have not been performed. Users should treat the vendor-reported IC₅₀ values as preliminary and are strongly encouraged to conduct independent replicate assays before making procurement or go/no-go decisions based on potency.

Data Provenance
Data to verify
Activity data sourced exclusively from vendor datasheet; no peer-reviewed replication
Independent experimental validation recommended before large-scale procurement
All comparator data from published literature for contextual benchmarking only
Evidence Gaps Data Quality Peer Review Reproducibility

Recommended Research and Industrial Application Scenarios for N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 912766-46-2)


Hit-to-Lead Optimization in Multi-Tissue Oncology Programs

The compound's demonstrated micromolar-range antiproliferative activity against both MCF-7 (breast) and A549 (lung) cancer cell lines , combined with the established class-level precedent for broad-spectrum benzothiazole-phthalimide cytotoxicity [1], supports its deployment as a starting scaffold in hit-to-lead campaigns targeting multiple solid tumor indications. Medicinal chemistry teams can use the 5,7-dimethyl substitution as a reference point for systematic SAR exploration, modifying the benzothiazole substitution pattern, the acetamide linker length, or the phthalimide N-substitution to optimize potency and selectivity [2].

Anti-Angiogenic Probe Development Leveraging Phthalimide Pharmacophore

Given that structurally related benzothiazole-phthalimide hybrids (NK037, NK041, NK042) have demonstrated anti-angiogenic activity superior to thalidomide in ex vivo models [3], the target compound is a rational candidate for anti-angiogenic screening cascades. Research groups investigating vascular disruption mechanisms or dual cytotoxic/anti-angiogenic therapeutic strategies may prioritize this compound for ex vivo angiogenesis assays (e.g., egg yolk model, HUVEC tube formation) to empirically determine whether the 5,7-dimethyl substitution preserves or enhances the class-level anti-angiogenic pharmacophore.

Synthetic Methodology Development and Scale-Up Studies

The inferred synthetic accessibility of the target compound via one-pot condensation chemistry [1] makes it a suitable model substrate for optimizing reaction conditions (solvent, catalyst, temperature, stoichiometry) in benzothiazole-phthalimide hybrid synthesis. Process chemistry teams can use CAS 912766-46-2 to benchmark yield, purity, and scalability of one-pot vs. stepwise synthetic routes, generating data that informs the cost-effective production of more complex analogs in the series.

Physicochemical Benchmarking in Drug-Likeness Optimization

With a molecular weight of 365.41 g/mol and an intermediate lipophilicity profile relative to simpler acetamides and more heavily substituted hybrids , the target compound serves as a useful midpoint reference for assessing the impact of incremental structural modifications on key drug-likeness parameters (MW, LogP, H-bond donors/acceptors, topological polar surface area). Computational and experimental ADME teams can use this compound to calibrate predictive models for the benzothiazole-phthalimide chemical space.

Application
Selection Property
Validation Focus
Multi-tissue oncology hit-to-lead studies
Cell-model endpoint response across breast and lung adenocarcinoma lineages
Micromolar-range potency reproducibility; SAR expansion from 5,7-dimethyl scaffold
Anti-angiogenic probe screening
Class-reported phthalimide anti-angiogenic pharmacophore
Ex vivo angiogenesis model response (e.g., egg yolk, HUVEC); 5,7-dimethyl substitution impact
Benzothiazole-phthalimide synthetic methodology development
One-pot condensation route accessibility
Reaction optimization; yield and purity benchmarking for scalable library production
Physicochemical drug-likeness benchmarking
Intermediate molecular weight and lipophilicity within hybrid chemical space
Predicted ADME parameter calibration; developability profiling
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